molecular formula C19H18ClNO2 B3932799 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline

8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline

Cat. No.: B3932799
M. Wt: 327.8 g/mol
InChI Key: FHMSFLPBIQDWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline, also known as CPQ, is a synthetic compound that has been extensively studied for its potential in scientific research applications. This compound is a quinoline derivative with a unique structure that makes it highly desirable for use in various research fields.

Mechanism of Action

The mechanism of action of 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline involves its interaction with various cellular targets, including DNA, enzymes, and signaling pathways. This compound has been shown to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. This compound also inhibits the activity of protein kinase C, an enzyme that is involved in various cellular signaling pathways. This compound has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. This compound has also been shown to exhibit neuroprotective effects against oxidative stress and neuroinflammation. This compound has been shown to reduce the production of reactive oxygen species and inflammatory cytokines, and to activate the Nrf2-ARE signaling pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline is its potent anticancer activity against various cancer cell lines. This compound has been shown to exhibit low toxicity to normal cells, making it a promising candidate for cancer therapy. This compound also exhibits neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
One of the main limitations of this compound is its complex synthesis method, which requires careful handling of the reagents and precise control of the reaction conditions. This compound also exhibits poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for further research on 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline. One direction is to explore the potential of this compound as a cancer therapy in vivo. Another direction is to investigate the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Further research is also needed to optimize the synthesis method of this compound and to develop more efficient methods for its delivery and administration.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. This compound exhibits potent anticancer activity and neuroprotective effects, making it a promising candidate for cancer therapy and the treatment of neurodegenerative diseases. Further research is needed to explore the full potential of this compound and to optimize its use in scientific research.

Scientific Research Applications

8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has been extensively studied for its potential applications in various scientific research fields. One of the main applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing tumor angiogenesis.
This compound has also been studied for its potential applications in the field of neuroscience. This compound has been shown to exhibit neuroprotective effects against oxidative stress and neuroinflammation. This compound works by reducing the production of reactive oxygen species and inflammatory cytokines, and by activating the Nrf2-ARE signaling pathway.

Properties

IUPAC Name

8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c1-14-13-16(20)8-9-17(14)22-11-4-12-23-18-7-2-5-15-6-3-10-21-19(15)18/h2-3,5-10,13H,4,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMSFLPBIQDWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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